molecular formula C14H20N2O B2587242 4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole CAS No. 2034551-73-8

4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole

Cat. No.: B2587242
CAS No.: 2034551-73-8
M. Wt: 232.327
InChI Key: KJWOBEAVDOFEBC-UHFFFAOYSA-N
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Description

4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole is a heterocyclic compound featuring a 3,5-dimethylisoxazole core substituted at the 4-position with a cyclopropylidenepiperidinylmethyl group. This structural combination suggests applications in medicinal chemistry, particularly in targeting proteins with hydrophobic binding pockets.

Properties

IUPAC Name

4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-14(11(2)17-15-10)9-16-7-5-13(6-8-16)12-3-4-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWOBEAVDOFEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the cyclopropylidene-piperidine intermediate. This intermediate is then reacted with a suitable oxazole precursor under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts and solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogenated derivatives can be formed using halogenating agents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and halogenating agents such as bromine or chlorine. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated oxazole derivatives. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as a receptor agonist or antagonist in various biological systems.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in gene expression, protein activity, and cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole Cores

The following compounds share the 3,5-dimethylisoxazole scaffold but differ in substituents, leading to varied physicochemical and biological properties:

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
  • Structure : The isoxazole is linked to a sulfonylcytisine group.
  • Properties :
    • Demonstrated hemorheological activity, reducing blood viscosity in vitro comparable to pentoxifylline .
    • Characterized via 2D NMR and X-ray diffraction, confirming spatial arrangement and intramolecular interactions .
4-(2-Azidoethyl)-3,5-dimethylisoxazole
  • Structure : Substituted with an azidoethyl group.
  • Properties :
    • Molecular formula: C₇H₁₁N₄O; average mass 166.184 Da .
    • The azide group offers click-chemistry compatibility for bioconjugation.
  • Key Difference : The reactive azide contrasts with the sterically hindered cyclopropylidenepiperidine, limiting direct pharmacological use but enabling modular synthesis .
4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole
  • Structure : Aryl-substituted with a fluoronitrophenyl group.
  • Properties :
    • Molecular formula: C₁₁H₉FN₂O₃; mass 236.202 Da .
    • Electron-withdrawing nitro and fluoro groups enhance electrophilicity for nucleophilic substitution reactions.
  • Key Difference : The aromatic substituent may improve photostability compared to aliphatic groups in the target compound .

Pharmacologically Active Analogues

Several derivatives of 3,5-dimethylisoxazole exhibit bioactivity, highlighting the scaffold’s versatility:

BRD4 Inhibitors
  • Example : N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine (PDB ligand in 4WIV) .
    • Activity : Inhibits bromodomain-containing protein 4 (BRD4) via π-stacking and hydrophobic interactions.
    • Key Difference : The imidazopyrazine extension enhances binding affinity, whereas the target compound’s piperidine group may favor alternative protein targets.
Pyroxasulfone
  • Structure : 3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethylsulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazole .
  • Activity : Herbicidal action via inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.

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